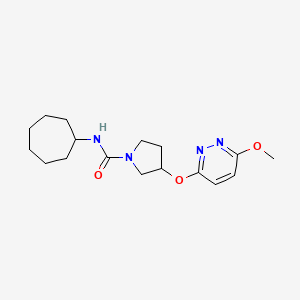

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-23-15-8-9-16(20-19-15)24-14-10-11-21(12-14)17(22)18-13-6-4-2-3-5-7-13/h8-9,13-14H,2-7,10-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPTVMXDIYEIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

Synthesis of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

Coupling of the Pyrrolidine and Pyridazine Rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

Introduction of the Cycloheptyl Group: This can be achieved through alkylation reactions using cycloheptyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: Its unique structure allows for the investigation of its interactions with various biological targets, such as enzymes or receptors.

Industrial Applications: It could be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

TAK-385 (Relugolix Analog)

Structure: TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares the 6-methoxypyridazin-3-yl group but incorporates a thienopyrimidine-dione scaffold and a difluorobenzyl substituent . Activity:

- GnRH Antagonism : TAK-385 demonstrates potent GnRH receptor antagonism (IC₅₀ < 1 nM) and superior in vivo efficacy in suppressing testosterone levels compared to earlier analogs like sufugolix .

- Metabolic Stability: Reduced cytochrome P450 (CYP) inhibition, enhancing drug-drug interaction profiles .

Sufugolix (TAK-013)

Structure: A non-peptide GnRH antagonist with a simpler pyridine-based scaffold. Activity:

- Moderate CYP inhibition, limiting its clinical utility compared to TAK-385 .

Comparison : The cycloheptyl group in the target compound may improve lipophilicity and tissue penetration relative to sufugolix’s pyridine moiety.

N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

Structure: A pyridine derivative with a pyrrolidine-hydroxymethyl side chain (). Comparison: The target compound’s methoxypyridazine group offers greater hydrogen-bonding capacity compared to this derivative’s chloropyridine and pivalamide groups.

Structural and Pharmacokinetic Data Table

Research Findings and Implications

- Structural Optimization: The cycloheptyl group in the target compound may enhance blood-brain barrier penetration compared to TAK-385’s bulky thienopyrimidine core, though this remains speculative without direct data .

- Metabolic Profile: Absence of the dimethylaminomethyl group (as in TAK-385) could reduce metabolic liabilities but may also decrease solubility.

- Therapeutic Potential: The methoxypyridazine moiety is a conserved feature in GnRH antagonists, suggesting possible utility in hormone-dependent cancers, though further in vitro studies are required .

Biological Activity

N-cycloheptyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is significant for its biological activity. The presence of the methoxypyridazine moiety is believed to influence its interaction with biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | MIC90 (μg/mL) against Mtb | MIC90 (μg/mL) against Mm |

|---|---|---|

| 1a | 1 | 1.51 |

| 2a | 0.5 | 0.25 |

| 2b | 0.5 | 0.06 |

MIC90 values indicate the concentration required to inhibit 90% of the microbial growth .

Cytotoxicity and Cancer Cell Lines

The compound’s potential anti-cancer properties have been evaluated against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Initial findings suggest that certain derivatives exhibit moderate cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |

| Control | 0.019 | - | - |

IC50 values represent the concentration at which the compound inhibits cell growth by 50% .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors involved in cell signaling pathways. For example, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in cancer progression.

Case Studies

In a recent study focusing on the biological evaluation of pyridazine derivatives, researchers observed that compounds structurally related to this compound induced apoptosis in A549 cells, suggesting a potential mechanism for their anti-cancer activity. Flow cytometry assays demonstrated that treated cells exhibited increased rates of apoptosis compared to control groups .

Q & A

Q. What advanced techniques validate target engagement in live-cell systems?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation upon compound treatment to confirm intracellular binding.

- BRET/FRET biosensors : Quantify real-time interaction dynamics (e.g., kinase activation/inhibition).

- CRISPR-Cas9 knockout : Validate target dependency by comparing wild-type vs. knockout cell responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.